BAW filters are microelectronic components used in signal processing for frequency selection and filtering. They operate based on the piezoelectric effect, where mechanical vibrations (acoustic waves) are generated and manipulated within a piezoelectric material, such as aluminum nitride (AlN) [, ].
E-7386 is synthesized through a multi-step chemical process that optimizes its pharmacological properties. The synthesis begins with the modification of C-82, which involves structural alterations to enhance its stability and solubility. The technical details of the synthesis include:
The molecular structure of E-7386 is characterized by specific functional groups that facilitate its interaction with beta-catenin and CBP. The compound's structure can be represented as follows:
Data from X-ray crystallography or NMR spectroscopy may provide detailed insights into the three-dimensional conformation of E-7386, which is crucial for understanding its mechanism of action .
E-7386 undergoes specific chemical reactions that are vital for its function as an inhibitor of beta-catenin signaling:
The mechanism of action of E-7386 primarily involves the inhibition of the Wnt/beta-catenin signaling pathway:
E-7386 exhibits several important physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems .
E-7386 has significant potential applications in scientific research and clinical settings:
E-7386 is a medium-molecular-weight compound (C₃₉H₄₈FN₉O₄; molecular weight: 725.87 g/mol) designed using PRISM BioLab's proprietary PepMetics™ technology [5] [6]. This platform generates synthetic scaffolds that mimic α-helical or β-turn peptide structures, enabling precise disruption of protein-protein interactions (PPIs) traditionally considered "undruggable." E-7386 specifically targets the interface between β-catenin (CTNNB1) and CREB-binding protein (CBP), a transcriptional coactivator essential for Wnt-driven gene expression [1] [5].
Biochemical and structural analyses reveal that E-7386 binds to a hydrophobic groove within the KIX domain of CBP, competitively displacing β-catenin. This interaction prevents the formation of the β-catenin-CBP transcriptional complex, a critical nodal point downstream of Wnt pathway activation. Notably, E-7386 exhibits high selectivity for CBP over its paralog p300, attributed to subtle conformational differences in their β-catenin binding interfaces [1] [7]. This selectivity is functionally significant, as CBP-dependent transcription is preferentially linked to proliferative and stemness-related genes in cancer cells, while p300-associated complexes regulate divergent transcriptional programs [3].
Table 1: Structural and Functional Characteristics of E-7386
Property | Detail | Significance |
---|---|---|
Molecular Formula | C₃₉H₄₈FN₉O₄ | Determines pharmacokinetic properties and drug-like behavior |
Mechanism | Competitive PPI inhibitor | Prevents β-catenin-CBP complex formation without degrading β-catenin |
Primary Target | CBP KIX domain | Blocks transcriptional activation of Wnt/β-catenin-dependent genes |
Selectivity | >100-fold preference for CBP over p300 | Minimizes off-target effects on p300-dependent transcription |
IC₅₀ (Binding) | Low nanomolar range (experimental models) | High potency in disrupting β-catenin-CBP interaction [1] [5] |
This targeted disruption occurs irrespective of the upstream mechanism activating the Wnt pathway (e.g., APC mutations, β-catenin stabilizing mutations, or Wnt ligand overexpression), positioning E-7386 as a broad-spectrum inhibitor of canonical Wnt signaling [1] [5].
Inhibition of the β-catenin-CBP complex by E-7386 induces profound alterations in the Wnt-dependent transcriptome. RNA sequencing analyses across multiple cancer models (gastric, colorectal, mammary) demonstrate consistent downregulation of genes governing:
Table 2: Key Transcriptional Changes Induced by E-7386 in Wnt-High Cancers
Gene Category | Representative Genes | Direction of Change | Functional Consequence |
---|---|---|---|
Proliferation Drivers | MYC, CCND1, CD44 | ↓↓↓ | Cell cycle arrest, reduced tumor growth |
Metabolic Enzymes | PCK2, ASNS, PHGDH | ↓↓ | Impaired glucose/amino acid metabolism, reduced anabolism |
CSC Markers | LGR5, ASCL2 | ↓↓ | Loss of stemness, reduced tumor initiation capacity |
Immune Modulators | CCL2 (↓), ULBP1 (↑) | Variable | Reduced immunosuppression, enhanced NK cell activity |
Crucially, E-7386 exposure alters the tumor immune microenvironment. In MMTV-Wnt1 transgenic mouse mammary tumor models, E-7386 treatment significantly increased intratumoral infiltration of CD8⁺ T cells while reducing immunosuppressive chemokine expression. This immunomodulatory effect underlies the observed synergistic antitumor activity when E7386 is combined with immune checkpoint inhibitors like anti-PD-1 antibodies [1] [5]. Mechanistically, by dampening Wnt-driven transcriptional programs that suppress antigen presentation and T-cell recruitment, E-7386 renders tumors more susceptible to immune attack [3].
The Wnt signaling network comprises β-catenin-dependent (canonical) and β-catenin-independent (non-canonical) pathways. Non-canonical pathways, including Wnt/Planar Cell Polarity (PCP) and Wnt/Ca²⁺ signaling, primarily regulate cell migration, polarity, and calcium flux [2] [8]. E-7386 exhibits a highly selective inhibitory profile:
This selectivity arises because non-canonical signaling operates independently of the β-catenin-CBP-TCF/LEF transcriptional complex formation targeted by E-7386. Consequently, physiological processes regulated by non-canonical Wnts, such as convergent extension movements during development or calcium-dependent contraction, are unaffected [2] [8].
Table 3: Differential Effects of E-7386 on Canonical vs. Non-Canonical Wnt Signaling
Signaling Pathway | Key Components/Outputs | Effect of E-7386 | Rationale |
---|---|---|---|
Canonical (β-catenin-dependent) | β-catenin stabilization, Nuclear translocation, TCF/LEF-dependent transcription (MYC, AXIN2) | Potent inhibition | Direct disruption of β-catenin-CBP complex formation |
Non-Canonical PCP | FZD/ROR signaling, Dvl activation, JNK/ROCK activation, Cytoskeletal reorganization | No significant effect | Independent of β-catenin-CBP transcriptional complex |
Non-Canonical Wnt/Ca²⁺ | FZD signaling, G-proteins, PLC activation, Ca²⁺ release, PKC/NFAT activation | No significant effect | Independent of β-catenin-CBP transcriptional complex |
Resistance to E-7386 can emerge in tumors with constitutive activation of parallel oncogenic pathways. Integrative transcriptomic profiling of patient-derived colon cancer spheroids identified hyperactivation of the NF-κB pathway as a key mediator of resistance. Combining E-7386 with NF-κB inhibitors (e.g., BAY 11-7082) synergistically restored proliferation blockade and cell cycle arrest in resistant models, highlighting a potential combinatorial strategy without compromising the specificity of E-7386 for canonical Wnt signaling [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7